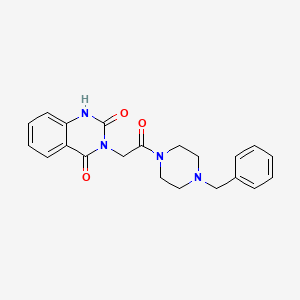

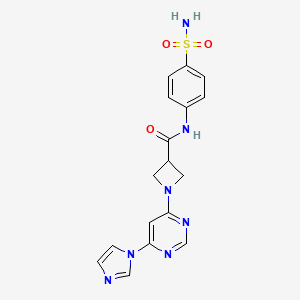

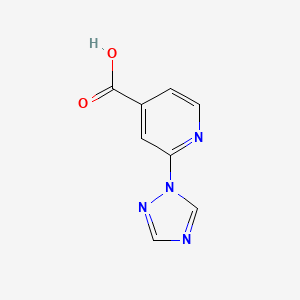

![molecular formula C22H21N5O3S2 B2509371 2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2,5-dimethylphenyl)acetamide CAS No. 847191-62-2](/img/structure/B2509371.png)

2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2,5-dimethylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2,5-dimethylphenyl)acetamide" is a complex molecule that likely contains a pyrimidine core structure, which is a common feature in many biologically active compounds. The molecule includes various functional groups such as sulfanyl, acetamide, and thiophene, which could contribute to its chemical behavior and potential biological activity. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their properties, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related compounds, as described in the provided papers, involves the alkylation of thiouracils, which suggests that a similar approach could be used for the synthesis of the compound . Specifically, the alkylation process takes place at the sulfur atom, indicating that the sulfanyl group in the target compound could be introduced through a similar reaction. The synthesis of such compounds is often carried out in solvents like DMF, which could also be applicable for the synthesis of the compound under analysis .

Molecular Structure Analysis

The molecular structure of related compounds features a folded conformation around the methylene carbon atom of the thioacetamide bridge. This conformation is stabilized by intramolecular hydrogen bonding, which is a significant aspect of the molecular structure as it can influence the overall shape and reactivity of the molecule. The pyrimidine ring's inclination to the benzene ring in the related structures is also noteworthy, as it could affect the electronic distribution and potential interactions with biological targets .

Chemical Reactions Analysis

The chemical reactions involving related compounds, such as the anti-HIV-1 activity of pyrimidin-4(3H)-one derivatives, suggest that the compound may also exhibit biological activity. The presence of various substituents on the pyrimidine ring can significantly alter the compound's reactivity and interaction with biological molecules. The virus-inhibiting properties of the related compounds indicate that the compound under analysis could potentially be explored for similar biological activities .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound "2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2,5-dimethylphenyl)acetamide" are not detailed in the provided papers, the properties of related compounds can provide some insights. The solubility, melting point, and stability of the compound could be influenced by the presence of the acetamide group and the overall molecular conformation. The intramolecular hydrogen bonding observed in related structures could also impact the compound's solubility and crystalline properties .

Applications De Recherche Scientifique

Crystallography and Molecular Structure

Studies have focused on understanding the crystal structures and molecular conformations of related compounds. For example, research on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides has revealed insights into the molecular folding and intramolecular hydrogen bonding stabilizing the folded conformation of these compounds, which could be relevant for understanding the structural properties of the subject compound (S. Subasri et al., 2016; S. Subasri et al., 2017).

Radiochemistry and Imaging

The compound's analogs have been explored for their potential in radiochemistry and imaging. For instance, DPA-714 and its derivatives, related to the compound , have been studied for labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET), demonstrating the utility of such compounds in biomedical imaging (F. Dollé et al., 2008).

Anticonvulsant Activity

Research on thioacetamide derivatives of 4,6-dimethyl-2-thiopyrimidine has revealed their potential as anticonvulsants. This suggests that similar compounds might possess neuroprotective or neuromodulatory effects, highlighting a possible application in neurological disorders (H. Severina et al., 2020).

Antimicrobial Activity

The antimicrobial activity of pyrimidine-triazole derivatives synthesized from molecules related to the subject compound has been investigated against selected bacterial and fungal strains, providing a basis for the development of new antimicrobial agents (J.J. Majithiya et al., 2022).

Anti-Inflammatory and Analgesic Agents

Novel derivatives synthesized from visnaginone and khellinone, related to the compound , have shown promising anti-inflammatory and analgesic activities. These studies suggest potential therapeutic applications in managing pain and inflammation (A. Abu‐Hashem et al., 2020).

Antifolate Inhibitors of Thymidylate Synthase

Research into the synthesis of novel 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as potential inhibitors of thymidylate synthase highlights the compound's relevance in developing antitumor and antibacterial agents, pointing towards its utility in cancer and infection control (A. Gangjee et al., 1996).

Orientations Futures

Propriétés

IUPAC Name |

2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2,5-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O3S2/c1-12-7-8-13(2)14(10-12)23-16(28)11-32-20-17-19(26(3)22(30)27(4)21(17)29)24-18(25-20)15-6-5-9-31-15/h5-10H,11H2,1-4H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAYUWMHVDTWMFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2,5-dimethylphenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

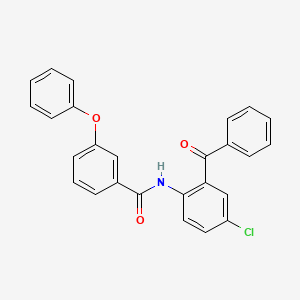

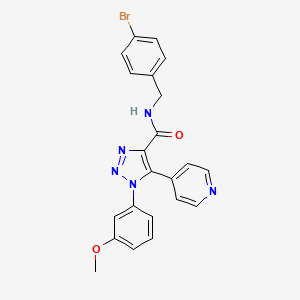

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((6-phenylpyrimidin-4-yl)methyl)acetamide](/img/structure/B2509289.png)

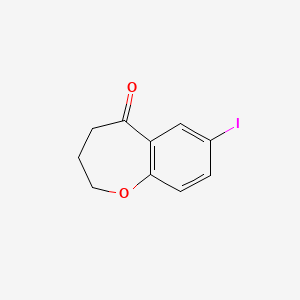

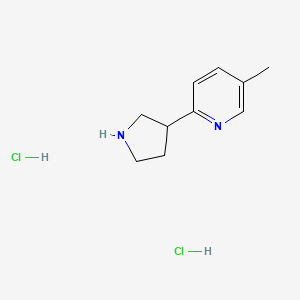

![N-(2-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2509295.png)

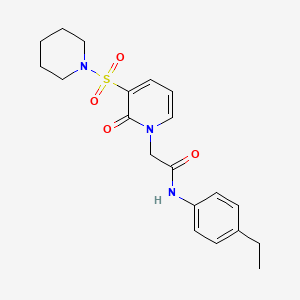

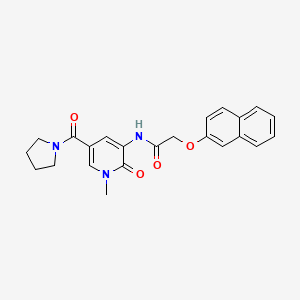

![4-Fluorobenzo[b]thiophen-2-ylboronic acid](/img/structure/B2509299.png)

![7-Chloro-5-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2509302.png)

![4-[4-(Tert-butyl)phenyl]-4-oxo-2-piperidinobutanoic acid](/img/structure/B2509304.png)